molecular formula C22H22ClF3N4O2S2 B2925956 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide CAS No. 392298-96-3

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide

Cat. No.: B2925956
CAS No.: 392298-96-3
M. Wt: 531.01
InChI Key: NQDIPNDLGNHQSE-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an adamantane-1-carboxamide group at position 2 and a [2-chloro-5-(trifluoromethyl)phenyl]carbamoylmethylsulfanyl moiety at position 3. The adamantane group enhances lipophilicity and metabolic stability, while the chloro-trifluoromethylphenyl substituent contributes to electronic effects and target binding . Such structural motifs are common in antimicrobial and enzyme-inhibiting agents, though specific biological data for this compound remain underexplored in the literature. Its synthesis likely follows routes similar to other adamantane-thiadiazole derivatives, involving cyclization of thiosemicarbazides and subsequent functionalization .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF3N4O2S2/c23-15-2-1-14(22(24,25)26)6-16(15)27-17(31)10-33-20-30-29-19(34-20)28-18(32)21-7-11-3-12(8-21)5-13(4-11)9-21/h1-2,6,11-13H,3-5,7-10H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIPNDLGNHQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2-chloro-5-(trifluoromethyl)phenyl carbamoyl intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₀H₁₉ClF₃N₄O₂S₂ ~503.59 Adamantane-1-carboxamide, 2-chloro-5-(trifluoromethyl)phenyl Potential antimicrobial/Enzyme inhibition
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₁₁H₈ClF₃N₄OS₂ 368.79 Amino-thiadiazole, chloro-trifluoromethylphenyl Not specified
N-Substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines (I–III) Varies (e.g., C₁₇H₁₇ClN₄S₂) ~390–420 Adamantane, substituted phenyl groups Antimicrobial (inferred)
3-Alkylthio-5-(adamantan-1-yl)-4-R-4H-1,2,4-triazoles Varies (e.g., C₁₃H₁₈N₄S) ~290–350 Adamantane, alkylthio groups (e.g., butyl, hexyl) Antihypoxic activity

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~503.59 g/mol) reflects the bulky adamantane-carboxamide group, which may influence pharmacokinetics (e.g., membrane permeability) compared to simpler thiadiazoles .
  • In contrast, alkylthio groups in triazole derivatives () improve solubility and bioavailability.

SAR Insights :

  • Computational models (e.g., ChemGPS-NP in ) could position this compound in a unique chemical space compared to bedaquiline-like molecules, which prioritize solubility over rigidity .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a novel compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a thiadiazole ring. Its molecular formula is C19H17ClF3N3O3SC_{19}H_{17}ClF_3N_3O_3S, with a molecular weight of 427.81 g/mol. The presence of functional groups such as chloro and trifluoromethyl enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC19H17ClF3N3O3S
Molecular Weight427.81 g/mol
LogP3.4237
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking catalytic activity.
  • Modulation of Signaling Pathways : It may influence pathways involved in cell proliferation, apoptosis, and inflammation.

These mechanisms suggest a multifaceted approach to its therapeutic potential.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : The compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
  • Mechanistic Studies : Apoptotic assays revealed that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and caspase activation.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis indicates that:

  • Thiadiazole Ring : Essential for biological activity; modifications can lead to altered potency.
  • Chloro and Trifluoromethyl Groups : Enhance lipophilicity and bioactivity.

This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of the compound on various cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another research article in Antimicrobial Agents and Chemotherapy reported the efficacy of the compound against multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option .

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